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Cat. No.: B11934905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Harnessing Chemogenetics: AAV Vector-Mediated
Delivery of PSAM for Precise Neuronal Inhibition
with PSEM 308
This document provides detailed application notes and protocols for the design, production,

and validation of Adeno-Associated Virus (AAV) vectors for the delivery of the

Pharmacologically Selective Actuator Module (PSAM), specifically the inhibitory PSAM4-GlyR,

and its activation by the Pharmacologically Selective Effector Molecule (PSEM) 308.

Introduction to the PSAM/PSEM System
The PSAM/PSEM system is a powerful chemogenetic tool for controlling neuronal activity. It

consists of an engineered ligand-gated ion channel (PSAM) that is insensitive to endogenous

ligands but can be selectively activated by an otherwise biologically inert small molecule

(PSEM).[1][2] This system offers precise temporal and spatial control of neuronal populations.

PSAM4-GlyR: An inhibitory PSAM created by fusing a mutated ligand-binding domain of the

α7 nicotinic acetylcholine receptor to the chloride-permeable pore of the glycine receptor.[3]

Activation of PSAM4-GlyR leads to chloride influx, hyperpolarization, and subsequent

inhibition of neuronal firing.
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PSEM 308: A specific agonist for the PSAM L141F-GlyR and PSAM L141F, Y115F-5-HT3

chimeric ion channels.[4][5][6][7][8] It is a brain-penetrant compound used to activate the

PSAM receptors in vivo.

Data Presentation
Quantitative Data Summary

Parameter Value Reference

PSEM 308

Molecular Weight 303.83 g/mol [4][6][7][8]

Recommended In Vivo Dose

(mice)
≤ 5 mg/kg [4][7][8]

Solubility

Soluble to 20 mM in DMSO

and ethanol (with gentle

warming)

[4][6][7][8]

PSEM 89S (a related agonist

for PSAM L141F-GlyR)

EC50 for PSAM L141F-GlyR 3.4 µM

AAV Production

Typical AAV Titer Yield

(HEK293T)
≥1 x 10¹² vg/dish [9]

In Vivo Neuronal Inhibition

Onset of Action

Dependent on route of

administration and ligand

pharmacokinetics

[10]

Duration of Action Can persist for several hours [10]
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This protocol describes the cloning of the PSAM4-GlyR sequence into a neuron-specific AAV

transfer plasmid.

Workflow for AAV Vector Cloning
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Caption: AAV vector cloning workflow.
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Materials:

PSAM4-GlyR source plasmid (e.g., available from Addgene)[11]

AAV transfer plasmid with a neuron-specific promoter (e.g., pAAV-hSyn)

High-fidelity DNA polymerase

Restriction enzymes (e.g., NheI and NotI, check plasmid maps for compatible sites)[11]

T4 DNA ligase

Competent E. coli (e.g., DH5α)

LB agar plates with appropriate antibiotic

Plasmid purification kits

Protocol:

PCR Amplification: Amplify the PSAM4-GlyR coding sequence from the source plasmid

using high-fidelity DNA polymerase. Design primers to add desired restriction sites to the

ends of the amplicon.

Restriction Digest: Digest both the PCR product and the AAV transfer plasmid with the

selected restriction enzymes.

Gel Purification: Purify the digested PCR product and the linearized AAV vector from an

agarose gel.

Ligation: Ligate the purified PSAM4-GlyR insert into the digested AAV vector using T4 DNA

ligase.

Transformation: Transform the ligation reaction into competent E. coli and plate on selective

LB agar plates.

Colony Screening: Screen E. coli colonies by colony PCR and sequence the plasmid from

positive colonies to confirm the correct insertion and sequence of PSAM4-GlyR.
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Plasmid Purification: Perform a large-scale plasmid purification (maxiprep) of the confirmed

clone to obtain a high concentration of the AAV transfer plasmid.[12]

AAV Production and Purification
This protocol outlines the production of AAV particles in HEK293T cells and their purification

using an iodixanol gradient.

Workflow for AAV Production and Purification
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Caption: AAV production and purification workflow.
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Materials:

HEK293T cells

AAV-PSAM4-GlyR transfer plasmid

pHelper plasmid

AAV Rep/Cap plasmid (for the desired serotype, e.g., AAV5)

Transfection reagent (e.g., PEI)

DMEM with 10% FBS

Iodixanol (OptiPrep™)

Ultracentrifuge and appropriate rotor

Protocol:

Cell Seeding: Seed HEK293T cells in 15 cm dishes to be 70-80% confluent on the day of

transfection.

Triple Transfection: Co-transfect the cells with the AAV-PSAM4-GlyR transfer plasmid,

pHelper plasmid, and Rep/Cap plasmid using a 1:1:1 molar ratio.[13]

Incubation: Incubate the cells for 48-72 hours.

Harvesting: Harvest the cells and the supernatant.

Cell Lysis: Lyse the cell pellet using three freeze-thaw cycles.

Purification: Purify the AAV particles from the cell lysate and supernatant using an iodixanol

step-gradient ultracentrifugation. This method separates viral particles from empty capsids

and other cellular debris.

Buffer Exchange and Concentration: Perform buffer exchange and concentrate the purified

virus using an appropriate centrifugal filter unit.
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Titer Determination: Determine the viral genome titer using quantitative PCR (qPCR) or

droplet digital PCR (ddPCR).[14]

In Vitro Validation: Patch-Clamp Electrophysiology
This protocol describes the validation of PSAM4-GlyR function in cultured cells or acute brain

slices.

Workflow for In Vitro Validation

Prepare Cells:
- Transfect HEK293 cells
- or Transduce neurons

Whole-Cell Patch-Clamp Setup

Record Baseline Activity

Bath Apply PSEM 308

Record Post-PSEM Activity

Analyze:
- Holding Current
- Input Resistance

- Firing Rate

Click to download full resolution via product page

Caption: In vitro validation workflow.
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Materials:

Cultured cells (e.g., HEK293T or primary neurons) expressing AAV-PSAM4-GlyR

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Artificial cerebrospinal fluid (aCSF)

Intracellular solution for patch pipette

PSEM 308

Protocol:

Cell Preparation: Transfect HEK293 cells or transduce primary neurons with the AAV-

PSAM4-GlyR vector.

Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from fluorescently-

labeled (if applicable) cells.[15][16]

Baseline Measurement: Record baseline membrane properties, including resting membrane

potential, input resistance, and firing rate in response to current injections.[1][2][17]

PSEM 308 Application: Bath apply PSEM 308 at a concentration of 1-10 µM.

Post-Application Measurement: Re-measure membrane properties and firing rate in the

presence of PSEM 308.

Data Analysis: Analyze the data to confirm the inhibitory effect of PSEM 308. Expect to see a

decrease in input resistance, an outward shift in holding current (in voltage-clamp), and a

reduction in action potential firing in response to depolarizing current injections (in current-

clamp).[1][2][17]

In Vivo Delivery and Validation
This protocol details the stereotactic injection of AAV-PSAM4-GlyR into a specific brain region

of a mouse and subsequent behavioral testing.
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Workflow for In Vivo Validation

Anesthetize Mouse

Stereotactic Injection of AAV-PSAM4-GlyR

Post-operative Recovery (2-3 weeks)

Baseline Behavioral Testing

Administer PSEM 308 (e.g., i.p.)

Post-PSEM Behavioral Testing

Analyze Behavioral Data

Post-mortem Histological Verification

Click to download full resolution via product page

Caption: In vivo validation workflow.
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Materials:

Adult mouse

Anesthesia (e.g., isoflurane)

Stereotactic frame

Nanoliter injection system

Purified AAV-PSAM4-GlyR

PSEM 308

Behavioral testing apparatus (e.g., open field arena)

Protocol:

Stereotactic Injection: Anesthetize the mouse and secure it in a stereotactic frame. Inject the

AAV-PSAM4-GlyR vector into the target brain region using a nanoliter injection system.

Recovery: Allow 2-3 weeks for viral expression and recovery from surgery.

Behavioral Testing (Open Field Test):

Habituate the mouse to the testing room.

Administer PSEM 308 (e.g., 5 mg/kg, i.p.) or vehicle.

After a 20-30 minute waiting period, place the mouse in the center of the open field arena.

Record the mouse's activity for 10-20 minutes using an automated tracking system.[1][18]

[19]

Analyze parameters such as total distance traveled, time spent in the center versus the

periphery, and rearing frequency. Inhibition of anxiogenic brain regions is expected to

increase the time spent in the center of the arena.[20]
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Histological Verification: After behavioral testing, perfuse the animal and collect the brain

tissue. Perform immunohistochemistry to confirm the expression of the AAV-delivered

construct in the target region.

Safety and Off-Target Considerations
While PSEM 308 is designed to be specific for the engineered PSAM receptor, it is crucial to

include appropriate controls in all experiments. Behavioral inhibition has been noted at doses

above 5 mg/kg.[18] It is recommended to perform dose-response curves and to test the effect

of PSEM 308 in animals that have not been injected with the AAV-PSAM vector to control for

any potential off-target effects of the ligand.[21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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